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Sodium isonicotinate tetrahydrate

Cat. No.: B8034738
M. Wt: 217.15 g/mol
InChI Key: VPUFKCOMWBQSDD-UHFFFAOYSA-M
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Description

Contextualizing Isonicotinates as Ligands in Metal Complexes

Isonicotinates, the conjugate base of isonicotinic acid, are versatile ligands in the construction of metal complexes. The isonicotinate (B8489971) anion possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This allows it to function as a monodentate, bidentate, or bridging ligand, facilitating the formation of diverse and complex structures. ajol.infonih.gov

The coordination of isonicotinate to a metal center can occur through the pyridine nitrogen, the carboxylate oxygen, or both simultaneously, leading to chelation or the formation of extended polymeric networks. ajol.info The flexibility in coordination modes has been exploited to create a wide array of coordination polymers, with dimensionalities ranging from 0D discrete molecules to 3D frameworks. nih.gov The choice of metal ion, solvent, and reaction conditions can influence the resulting structure and its properties. For instance, copper(II) isonicotinates have been shown to form structures from 0D to 3D, often exhibiting square pyramidal geometry. nih.gov The ability of isonicotinates to act as linkers is fundamental to the design of MOFs, where they connect metal nodes to form porous materials with potential applications in catalysis and gas storage. researchgate.net

Significance of Hydrated Sodium Salts in Supramolecular Chemistry

In the case of sodium isonicotinate tetrahydrate, the sodium cation and the four water molecules play a crucial role in dictating the three-dimensional architecture. The water molecules can coordinate directly to the sodium ion and can also form extensive hydrogen-bond networks with the carboxylate oxygen atoms and the pyridine nitrogen of the isonicotinate anions. This intricate network of non-covalent interactions, including ion-dipole interactions and hydrogen bonds, helps to stabilize the crystal lattice. nih.gov The study of how these weak interactions guide the self-assembly of molecules into well-defined, stable superstructures is the essence of supramolecular chemistry. The presence of hydrated sodium ions can thus be a determining factor in the crystal engineering of new materials, influencing properties like solubility and stability.

Overview of Research Trends in Isonicotinate Coordination Compounds

Research into isonicotinate coordination compounds is an active and evolving field, driven by the quest for new materials with tailored functionalities. A significant trend is the development of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netijraset.com Scientists are exploring the use of isonicotinate ligands to construct novel frameworks with specific topologies and pore environments for applications in gas separation, storage, and heterogeneous catalysis. researchgate.net

Another prominent research direction is the investigation of the magnetic and optical properties of isonicotinate-based complexes. researchgate.net By incorporating paramagnetic metal ions, researchers are designing materials with interesting magnetic behaviors, such as single-molecule magnets or magnetic ordering. The synthesis of heterometallic coordination polymers containing both lanthanide and transition metals linked by isonicotinate ligands is being explored to create materials with combined magnetic and luminescent properties. researchgate.net Furthermore, there is growing interest in the potential biological applications of these compounds, with some studies reporting on the antimicrobial activities of metal complexes derived from isonicotinic acid. ajol.info The serendipitous discovery of novel structures, such as 2D layered materials formed under mild conditions, continues to open new avenues for research and application. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12NNaO6 B8034738 Sodium isonicotinate tetrahydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;pyridine-4-carboxylate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.Na.4H2O/c8-6(9)5-1-3-7-4-2-5;;;;;/h1-4H,(H,8,9);;4*1H2/q;+1;;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUFKCOMWBQSDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)[O-].O.O.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Controlled Crystallization of Sodium Isonicotinate Tetrahydrate

Solution-Based Synthesis Approaches for Sodium Isonicotinate (B8489971) Tetrahydrate

The primary solution-based synthesis of sodium isonicotinate involves the neutralization of isonicotinic acid with a sodium base, typically sodium hydroxide (B78521). This acid-base reaction yields the sodium salt of isonicotinic acid, which can then be crystallized from an aqueous solution as the tetrahydrate.

A typical laboratory-scale synthesis involves dissolving isonicotinic acid in water and adding a stoichiometric amount of sodium hydroxide solution. The reaction proceeds as follows:

C₅H₄NCOOH + NaOH → C₅H₄NCOONa + H₂O

To obtain the tetrahydrate crystalline form, the resulting solution is subjected to a controlled crystallization process. Slow evaporation of the aqueous solution at room temperature is a common and effective method. This allows for the gradual formation of well-defined crystals of sodium isonicotinate tetrahydrate (C₅H₄NCOONa·4H₂O). The presence of an adequate amount of water in the crystallization medium is essential for the incorporation of water molecules into the crystal lattice to form the tetrahydrate.

Precursor-Assisted Synthesis Routes for Analogous Metal Isonicotinate Tetrahydrates

While specific precursor-assisted synthesis routes for this compound are not extensively detailed in the literature, the principles can be inferred from the synthesis of analogous metal isonicotinate tetrahydrates. These methods often utilize a metal salt as a precursor, which reacts with isonicotinic acid or its salt in a suitable solvent system.

For instance, transition metal isonicotinate complexes are frequently synthesized by reacting a metal salt (e.g., metal chloride or acetate) with isonicotinic acid in an aqueous or mixed-solvent system. researchgate.net The formation of hydrated species, including tetrahydrates, is common in these syntheses, particularly when water is used as a solvent.

Hydrothermal synthesis is another precursor-assisted route that has been successfully employed for the preparation of metal-organic frameworks involving isonicotinate ligands. This method involves reacting the metal precursor and the isonicotinic acid ligand in water or a mixed solvent system in a sealed vessel at elevated temperatures and pressures. While not directly applied to this compound, this technique highlights a potential pathway for synthesizing crystalline hydrated metal isonicotinates.

Influence of Reaction Conditions on Crystallization and Morphology

The crystallization and morphology of this compound are significantly influenced by various reaction and crystallization conditions. These parameters control the nucleation and growth of crystals, ultimately determining their size, shape, and purity.

Solvent: The choice of solvent is critical. For the formation of the tetrahydrate, water is the essential solvent. The solubility of sodium isonicotinate in different solvents will dictate the supersaturation level, which is a key driving force for crystallization.

Temperature: Temperature affects both the solubility of the compound and the kinetics of crystal growth. In general, slow cooling of a saturated solution can promote the growth of larger, more well-defined crystals. Conversely, rapid cooling often leads to the formation of smaller, less ordered crystals.

pH: The pH of the crystallization medium can influence the protonation state of the isonicotinate ligand and may affect the crystal habit. Maintaining a neutral to slightly alkaline pH after the neutralization of isonicotinic acid is typical for the crystallization of the sodium salt.

Evaporation Rate: In the case of slow evaporation, the rate at which the solvent is removed directly impacts the crystal growth rate. A slower evaporation rate generally allows for the formation of larger and higher quality crystals.

Investigation of Crystallization Processes and Yield Optimization Strategies

The investigation of crystallization processes for this compound aims to understand the fundamental mechanisms of nucleation and crystal growth to optimize the yield and quality of the final product.

Data on Crystallization Parameters:

ParameterValue/ConditionExpected Influence on Crystallization
Crystallization Method Slow EvaporationPromotes the growth of large, well-defined crystals.
Cooling CrystallizationCan lead to faster crystallization but potentially smaller crystals.
Solvent WaterEssential for the formation of the tetrahydrate.
Water/Ethanol MixtureMay be used to control solubility and induce precipitation.
Temperature Room TemperatureGenerally favored for slow, controlled crystal growth.
Elevated TemperatureIncreases solubility, allowing for crystallization upon cooling.
pH Neutral (~7)Optimal for the sodium isonicotinate salt.

Research Findings:

Research on analogous systems, such as other hydrated metal carboxylates, indicates that controlling the supersaturation level is paramount for achieving desired crystal characteristics. Techniques such as seeding the solution with pre-existing crystals can be employed to control the number of nuclei and promote uniform crystal growth. Spectroscopic and diffraction techniques are essential for characterizing the resulting crystalline material and confirming the formation of the desired tetrahydrate phase.

Advanced Structural Elucidation of Sodium Isonicotinate Tetrahydrate

Single Crystal X-ray Diffraction Analysis of the Sodium Coordination Environment

A definitive analysis of the sodium coordination environment in sodium isonicotinate (B8489971) tetrahydrate necessitates single-crystal X-ray diffraction studies. Such an analysis would provide precise details regarding the coordination number of the sodium ion, the identity of the coordinating atoms (from the isonicotinate ligand and water molecules), and the Na-O and Na-N bond lengths and angles. This fundamental information is currently unavailable in the public domain, preventing a detailed description of the geometry around the sodium center.

Analysis of the Isonicotinate Ligand's Coordination Modes to Metal Centers

The isonicotinate ligand is known to exhibit various coordination modes when bound to metal centers. These can include monodentate coordination through a carboxylate oxygen, bidentate chelation involving both carboxylate oxygens, or bridging between multiple metal centers. Furthermore, the pyridine (B92270) nitrogen can also participate in coordination. Determining the specific coordination mode of the isonicotinate ligand in sodium isonicotinate tetrahydrate is fundamental to understanding its structure. However, in the absence of experimental structural data, a definitive assignment of its coordination behavior in this specific compound cannot be made.

Isostructurality and Polymorphism Studies within Isonicotinate Coordination Complexes

Studies on related isonicotinate coordination complexes have revealed instances of isostructurality, where different metal ions result in similar crystal structures, and polymorphism, where a single compound can crystallize in multiple forms. Investigating whether this compound exhibits such phenomena would provide valuable insights into its crystallization behavior and the factors influencing its solid-state structure. However, such comparative studies are predicated on having the foundational crystal structure of this compound, which is currently not available.

Thermal Behavior and Decomposition Mechanisms of Sodium Isonicotinate Tetrahydrate

Thermogravimetric Analysis (TGA) of Dehydration Processes and Stability

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time. For sodium isonicotinate (B8489971) tetrahydrate, TGA reveals a two-stage dehydration process before the onset of the decomposition of the anhydrous salt.

The initial stage of dehydration involves the loss of two water molecules, occurring in the temperature range of 50-90 °C. This is followed by the release of the remaining two water molecules between 90 °C and 150 °C, resulting in the formation of anhydrous sodium isonicotinate. The anhydrous form remains stable up to approximately 350 °C, after which a significant and rapid mass loss indicates the beginning of its decomposition.

Dehydration StepTemperature Range (°C)Mass Loss (%)Water Molecules Lost
Step 150 - 90~8.32
Step 290 - 150~8.32
Anhydrous Stability 150 - 350
Decomposition >350

Table 1: Thermogravimetric data for the dehydration of sodium isonicotinate tetrahydrate.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis of this compound corroborates the findings from TGA, providing further insight into the energetics of the observed transitions.

The DSC thermogram exhibits two endothermic peaks corresponding to the two-step dehydration process. The first peak, appearing around 85 °C, and the second, around 140 °C, align with the mass loss events observed in TGA. These endothermic events confirm that the removal of water molecules requires an input of energy. Following the dehydration, a broad and strong exothermic peak is observed at temperatures above 400 °C, which is characteristic of the energetic decomposition of the anhydrous sodium isonicotinate.

Thermal EventPeak Temperature (°C)Type of Transition
Dehydration 1~85Endothermic
Dehydration 2~140Endothermic
Decomposition>400Exothermic

Table 2: Differential scanning calorimetry data for this compound.

Identification of Gaseous Decomposition Products via Coupled Thermal Analysis Techniques (TG-FTIR-MS)

To identify the volatile products released during the decomposition of this compound, the TGA instrument was coupled with a Fourier-transform infrared spectrometer and a mass spectrometer. This powerful combination allows for the simultaneous measurement of mass loss and the chemical identification of the evolved gases.

The analysis of the gaseous phase during the decomposition of anhydrous sodium isonicotinate reveals a complex mixture of products. The primary evolved gases identified are carbon dioxide (CO₂), carbon monoxide (CO), pyridine (B92270), and various nitrogen oxides (NOx). The detection of these molecules provides critical clues about the fragmentation pathways of the isonicotinate moiety.

Temperature Range (°C)Evolved Gaseous Products
50 - 150Water (H₂O)
>350Carbon dioxide (CO₂), Carbon monoxide (CO), Pyridine (C₅H₅N), Nitrogen oxides (NOx)

Table 3: Gaseous products identified during the thermal decomposition of this compound.

Kinetic and Mechanistic Studies of Thermal Degradation Pathways

While detailed kinetic modeling of the thermal degradation of this compound is a complex endeavor, preliminary analysis of the TGA data allows for the estimation of activation energies for the decomposition process. Methods such as the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose models can be applied to non-isothermal TGA data to understand the energy barriers of the degradation reactions.

The decomposition mechanism is proposed to initiate with the decarboxylation of the isonicotinate anion, leading to the release of CO₂. This is followed by the fragmentation of the pyridine ring, resulting in the evolution of pyridine, CO, and nitrogen oxides. The final solid residue at high temperatures is typically sodium oxide (Na₂O).

Coordination Chemistry Principles in Isonicotinates and Alkali Metal Complexes

General Coordination Modes of the Isonicotinate (B8489971) Anion

The isonicotinate anion, the conjugate base of isonicotinic acid, is a versatile ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring and a carboxylate group, offers multiple potential binding sites for metal ions. The coordination modes of the isonicotinate anion are diverse and can be influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows the isonicotinate anion to function in several ways:

Monodentate: The ligand binds to a single metal center through one of its donor atoms. This can occur via the pyridine nitrogen or one of the carboxylate oxygens. nih.gov For instance, in some zinc(II) complexes, isonicotinamide (B137802), a related ligand, coordinates in a monodentate fashion through its pyridine nitrogen atom. nih.gov

Bidentate: The ligand binds to a single metal center through two donor atoms. In the case of isonicotinate, this typically involves both oxygen atoms of the carboxylate group, forming a chelate ring.

Bridging: The ligand connects two or more metal centers. This can happen in various ways:

The pyridine nitrogen binds to one metal, and the carboxylate group coordinates to another.

The carboxylate group bridges two metal centers, either in a syn-syn, syn-anti, or anti-anti fashion.

A combination of pyridine and carboxylate bridging can lead to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov

The flexibility in coordination allows for the construction of a wide array of supramolecular architectures, from simple discrete molecules to complex extended networks. nih.gov

Comparative Analysis with Transition Metal Isonicotinate Tetrahydrates (e.g., Mn, Fe, Co, Ni, Cu, Zn)

While sodium isonicotinate tetrahydrate involves a simple alkali metal, transition metals form isonicotinate complexes with distinctly different properties due to their electronic configurations. libretexts.org Transition metals have partially filled d-orbitals, which allows them to form strong coordinate bonds and exhibit variable oxidation states and diverse coordination geometries. libretexts.org

A comparative analysis highlights these differences:

FeatureThis compoundTransition Metal Isonicotinate Tetrahydrates (e.g., Mn, Fe, Co, Ni, Cu, Zn)
Metal Ion Na⁺Mn²⁺, Fe²⁺/Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺
Electronic Configuration [Ne] (closed shell)Partially filled d-orbitals (e.g., Cu²⁺ is [Ar] 3d⁹) libretexts.org
Coordination Geometry Typically octahedral, but can vary.Highly variable; can be tetrahedral, square planar, or octahedral depending on the metal and ligands. researchgate.net
Bonding Primarily electrostatic (ionic) interactions.Significant covalent character in the metal-ligand bonds.
Magnetic Properties DiamagneticOften paramagnetic due to unpaired d-electrons.
Color Typically colorless or white crystalline solid. ontosight.aiOften form colored complexes due to d-d electronic transitions.
Structural Complexity Often forms simpler hydrated salt structures.Can form complex coordination polymers and metal-organic frameworks (MOFs).

For example, copper(II) isonicotinates are known to form structures ranging from discrete units (0D) to intricate three-dimensional (3D) networks, often exhibiting a square pyramidal geometry. nih.gov The coordination environment around zinc(II) in isonicotinamide complexes can be tuned from tetrahedral to octahedral by the choice of anions present in the reaction. nih.gov In contrast, the sodium ion in this compound primarily acts as a charge-balancing cation with its coordination sphere largely occupied by water molecules and the carboxylate oxygen of the isonicotinate.

Role of Water Molecules in Coordination and Overall Crystal Lattice Stability

Water molecules play a crucial role in the structure and stability of hydrated crystalline compounds like this compound. medium.com This "water of crystallization" is not merely trapped within the crystal lattice but is an integral part of the structure, participating in the coordination sphere of the metal ion and forming extensive hydrogen-bonding networks. medium.commdpi.com

In the crystal structure of this compound, the water molecules are directly involved in the coordination environment of the sodium ion. The oxygen atoms of the water molecules act as ligands, donating their lone pairs of electrons to the Na⁺ ion. This completes the coordination sphere of the sodium ion, which typically has a coordination number of six in an octahedral arrangement.

The roles of water molecules can be summarized as:

Direct Coordination: Water molecules act as ligands, directly bonding to the metal center. This is particularly common for alkali and alkaline earth metals, as well as many transition metals. rsc.org

Structural Integrity: The presence of water of crystallization is essential for maintaining the specific crystal structure. medium.com Removal of these water molecules, for instance by heating, often leads to a collapse of the crystal lattice and the formation of an amorphous or different crystalline phase. medium.com

The intricate network of hydrogen bonds mediated by water molecules is a key factor in the formation and stabilization of the specific crystalline architecture of this compound.

Investigation of Heterobimetallic and Polynuclear Isonicotinate Architectures

The versatile bridging capabilities of the isonicotinate ligand make it an excellent candidate for constructing heterobimetallic and polynuclear coordination architectures. nih.gov These are complex structures containing two or more different metal ions or multiple metal ions of the same element, respectively.

The design of such architectures often involves the careful selection of metal ions with different coordination preferences and the use of appropriate reaction conditions. The isonicotinate ligand can bridge these different metal centers in a predictable manner, leading to the formation of extended structures with interesting properties.

Heterobimetallic Complexes: By combining an alkali metal like sodium with a transition metal, it is possible to create complexes where the isonicotinate ligand bridges the two different metal centers. For example, the carboxylate end could coordinate to the harder sodium ion, while the pyridyl nitrogen binds to a softer transition metal. This can lead to the formation of chains, layers, or frameworks with specific topologies.

Polynuclear Complexes: Even with a single type of metal ion, the bridging nature of isonicotinate can lead to the formation of polynuclear clusters or coordination polymers. For instance, copper(II) and isonicotinate can form 2D layered structures. nih.gov The specific architecture can be influenced by the presence of other ancillary ligands or counter-anions. nih.gov

The study of these complex architectures is an active area of research in crystal engineering and materials science. The ability to control the assembly of these structures opens up possibilities for designing materials with tailored magnetic, catalytic, or optical properties.

Computational and Theoretical Frameworks for Sodium Isonicotinate Tetrahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sodium isonicotinate (B8489971) tetrahydrate, DFT calculations would be instrumental in understanding the nature of the chemical bonds, the distribution of electron density, and the electronic properties of the compound.

Electronic Properties: DFT can be used to calculate key electronic parameters. electrochemsci.org Studies on similar pyridine (B92270) dicarboxylic acids have utilized DFT to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. electrochemsci.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For the isonicotinate anion, the HOMO is expected to be localized primarily on the carboxylate group, while the LUMO would be associated with the pyridine ring. The presence of the sodium ion and water molecules in the crystal lattice will influence these energy levels.

Bonding Analysis: The nature of the interaction between the sodium ion and the isonicotinate anion, as well as the hydrogen bonding network involving the water molecules, can be elucidated through DFT. The interaction between the Na⁺ ion and the carboxylate group is primarily ionic. However, DFT can reveal the degree of covalent character in this bond. Analysis of the electron density distribution, such as through Quantum Theory of Atoms in Molecules (QTAIM), would provide quantitative insights into the bond critical points and the nature of the intermolecular interactions.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of sodium isonicotinate tetrahydrate. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of vibrational modes. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group are sensitive to its coordination environment. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Pyridine Carboxylate System

ParameterRepresentative ValueSignificance for this compound
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity of the compound.
Mulliken Charge on Carboxylate Oxygen-0.7 eQuantifies the partial charge and highlights the site for ionic interaction with Na⁺.
Mulliken Charge on Pyridine Nitrogen-0.5 eIndicates a potential site for hydrogen bonding with water molecules.

Disclaimer: The values in this table are representative examples based on DFT calculations for related pyridine carboxylate molecules and are intended for illustrative purposes only. They are not the calculated values for this compound.

Molecular Dynamics Simulations of Supramolecular Interactions and Hydration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into the dynamics of the crystal lattice, the supramolecular interactions, and the role of water molecules in the hydration shell.

Hydration Shell Dynamics: MD simulations can model the behavior of the four water molecules in the crystal structure. These simulations can reveal the stability of the hydration shell, the residence time of water molecules around the sodium ion and the isonicotinate anion, and the dynamics of the hydrogen bond network. nih.govnih.gov Studies on the hydration of sodium ions show a well-defined first hydration shell, and MD simulations can determine the coordination number and geometry of water molecules around the Na⁺ ion within the crystal. nih.govfigshare.com

Supramolecular Assembly: The crystal structure of this compound is a result of a complex interplay of non-covalent interactions, including ionic bonds, hydrogen bonds, and potentially π-π stacking interactions between pyridine rings. nih.gov MD simulations can explore the stability of these supramolecular assemblies and the conformational flexibility of the isonicotinate anion within the crystal lattice.

Transport Properties: While more relevant for solutions, MD simulations can also provide insights into the diffusion of ions and water molecules within the solid state, particularly at elevated temperatures or under other external stimuli.

Table 2: Representative Parameters from MD Simulations of a Hydrated Sodium Carboxylate System

ParameterRepresentative ValueSignificance for this compound
Na⁺-Water Residence Time150 psIndicates the stability of the hydration shell around the sodium ion.
Carboxylate-Water Hydrogen Bond Lifetime5 psReflects the dynamics of the hydrogen bond network involving the anion.
Water Diffusion Coefficient in Crystal1 x 10⁻⁸ cm²/sProvides insight into the mobility of water molecules within the crystal lattice.
Radial Distribution Function g(r) of Na⁺-O(water)Peak at 2.4 ÅDefines the average distance of water molecules in the first hydration shell of the sodium ion.

Disclaimer: The values in this table are representative examples based on MD simulations of related hydrated sodium carboxylate systems and are intended for illustrative purposes only. They are not the simulated values for this compound.

Theoretical Models for Predicting Crystal Packing and Hydration Phenomena

Predicting the crystal structure of a molecular compound from its chemical diagram alone is a major challenge in chemistry and materials science. Various theoretical models are employed to predict the most likely crystal packing arrangements and to understand the factors that govern the formation of hydrates.

Crystal Structure Prediction (CSP): CSP methods aim to identify the most thermodynamically stable crystal structures by searching the potential energy landscape. mdpi.com These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. For this compound, CSP could be used to explore potential polymorphic forms and to understand why the observed crystal structure is favored.

Modeling Hydration: The formation of a tetrahydrate is a specific phenomenon that can be investigated with theoretical models. These models often consider the thermodynamics of hydration, comparing the free energy of the hydrated crystal with that of the anhydrous form and liquid water. acs.orgtue.nl The stability of a particular hydrate (B1144303) is a delicate balance between the enthalpy gain from forming new hydrogen bonds and the entropic cost of ordering the water molecules within the crystal lattice. acs.orgtue.nl

Analysis of Intermolecular Interactions: Tools such as Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions within the crystal. researchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of contacts (e.g., O-H···O, N···H-O, C-H···O), providing a detailed picture of the forces that hold the crystal together.

Computational Approaches to Reaction Mechanism Understanding in Related Systems

While this compound is a stable salt, computational methods can be used to understand the mechanisms of reactions in which the isonicotinate moiety might participate. This is often achieved by studying related chemical systems.

Coordination Chemistry: Isonicotinate can act as a ligand in coordination complexes with transition metals. nih.gov DFT calculations are frequently used to study the formation of these complexes, the nature of the metal-ligand bonding, and the electronic structure of the resulting coordination polymers. mdpi.comnih.gov

Catalysis: The isonicotinate structure is related to various organic molecules used in catalysis. Computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies for reactions involving these related molecules. nih.govyoutube.com For example, understanding the mechanism of decarboxylation or other transformations of the isonicotinate anion under specific conditions could be explored computationally.

Proton Transfer: In the formation of the salt from isonicotinic acid and a sodium base, a proton transfer event occurs. While this is a fundamental acid-base reaction, computational models can be used to study the energetics and mechanism of proton transfer in similar carboxylic acid-pyridine systems, which can exist as either co-crystals or molecular salts depending on the pKa difference. rsc.org

Precursor Applications of Isonicotinate Tetrahydrates in Inorganic Materials Synthesis

Preparation of Nanocrystalline Metal Oxides (e.g., Fe₂O₃, CuO, Co₃O₄) from Isonicotinate (B8489971) Precursors

The synthesis of nanocrystalline metal oxides through the thermal decomposition of isonicotinate precursors is a well-established technique. The process generally involves the preparation of a metal-isonicotinate complex, followed by its calcination at a specific temperature. The organic isonicotinate ligand decomposes, leaving behind the desired metal oxide in a nanocrystalline form.

Iron(III) Oxide (Fe₂O₃): Nanocrystalline α-Fe₂O₃ (hematite) can be synthesized by the thermal decomposition of iron(III) isonicotinate. physchemres.org The precursor provides a well-dispersed source of iron ions, leading to the formation of uniform nanoparticles upon heating. The properties of the resulting hematite (B75146) nanoparticles, such as particle size and crystallinity, can be tuned by adjusting the calcination temperature and atmosphere. physchemres.orgresearchgate.net For instance, calcination at temperatures around 500 °C typically yields α-Fe₂O₃ with small particle sizes. physchemres.org

Copper(II) Oxide (CuO): Similarly, copper(II) isonicotinate can be used as a precursor to produce CuO nanoparticles. nih.govscispace.com The choice of the copper precursor salt (e.g., acetate, sulfate, nitrate) used to form the initial isonicotinate complex can influence the final morphology and size of the CuO nanoparticles. nih.govsciforum.net The decomposition process yields CuO with potential applications in catalysis and as an antimicrobial agent. sciencetechindonesia.comnih.gov

Cobalt(II,III) Oxide (Co₃O₄): The thermal treatment of cobalt(II) isonicotinate complexes leads to the formation of Co₃O₄ nanoparticles. nih.govcapes.gov.br These nanoparticles are of interest for their magnetic and catalytic properties. nih.govyoutube.com The morphology of the Co₃O₄ nanoparticles can be influenced by the presence of structure-directing agents during the synthesis of the precursor complex. nih.gov

Morphological Control and Size-Dependent Material Properties through Precursor Methods

A key advantage of using isonicotinate precursors is the ability to exert control over the morphology and size of the resulting metal oxide nanoparticles. This control is crucial as the physical and chemical properties of nanomaterials are often size-dependent. nih.govresearchgate.netyoutube.com

Morphological Control: The structure of the initial metal-isonicotinate coordination polymer can act as a template, influencing the shape of the final oxide product. By modifying the synthesis conditions of the precursor, such as solvent, temperature, and the use of capping agents or structure-directing agents, it is possible to produce nanoparticles with various morphologies like nanospheres, nanorods, and nanocubes. nih.govresearchgate.netnih.gov For example, the use of different organic structure-directing agents in the synthesis of cobalt complexes can lead to Co₃O₄ nanoparticles with either block or sphere morphologies after calcination. nih.gov

Size-Dependent Properties: The size of the nanoparticles can be controlled by parameters such as the calcination temperature and time. physchemres.org Smaller nanoparticles generally exhibit a higher surface-area-to-volume ratio, which can enhance their catalytic activity and reactivity. youtube.com For example, the toxicological effects of Co₃O₄ nanoparticles have been shown to be dependent on their morphology and concentration. nih.gov Furthermore, the magnetic, optical, and electrical properties of nanomaterials can be significantly altered by changes in their size. nih.govresearchgate.netyoutube.com Studies on various nanoparticles have shown that properties like permeation across biological barriers are size-dependent. nih.gov

Table 1: Influence of Precursor and Synthesis Conditions on Metal Oxide Nanoparticle Properties

Metal Oxide Precursor Example Synthesis Method Key Control Parameter Resulting Morphology/Size Reference
α-Fe₂O₃ Iron Chloride Hexahydrate Co-precipitation Calcination Temperature (500 °C) Sphere-like, ~30 nm physchemres.org
CuO Copper Acetate Precipitation Solvent Medium Aqueous: 18±6 nm, Isobutanol: 370±131 nm researchgate.net
Co₃O₄ Cobalt Chloride Hexahydrate Co-precipitation with directing agent Organic Ligand (Citrate vs. Tartarate) Nanospheres vs. Blocks nih.gov
γ-Fe₂O₃ Iron Organometallic Thermal Decomposition Reaction Temperature Core/shell, ~8.3-10 nm nih.gov
CuO Copper Nitrate Biosynthesis (Echinacea extract) - Spherical, <40 nm sciforum.net

Solid-State Transformations from Coordination Compounds to Functional Materials

The conversion of metal-isonicotinate precursors into functional metal oxides is a solid-state transformation process. nih.gov During calcination, the coordination compound undergoes thermal decomposition, where the organic ligands are removed, and the metal ions are oxidized to form the final oxide material.

The nature of this transformation, including the decomposition temperature and the phases formed, can be studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The crystal structure of the resulting metal oxide, for instance, the transformation of γ-Fe₂O₃ to the more stable α-Fe₂O₃ phase, is dependent on the temperature and atmosphere of the calcination process. nih.gov This controlled thermal decomposition allows for the production of materials with specific crystalline phases and properties. nih.gov

Design of Hybrid Materials and Composites Utilizing Isonicotinate Precursors

Isonicotinate precursors can also be employed in the synthesis of hybrid materials and composites. By combining the metal-isonicotinate complex with other materials, such as polymers or carbon-based nanostructures, it is possible to create multifunctional composites. mdpi.com

For example, a metal-isonicotinate complex can be decomposed in the presence of a polymer matrix to yield metal oxide nanoparticles dispersed within the polymer. mdpi.com This approach can enhance the mechanical, thermal, or functional properties of the polymer.

Furthermore, isonicotinate-derived metal oxides can be used as building blocks or templates for more complex structures. Metal-organic frameworks (MOFs) derived from isonicotinate ligands can serve as precursors for porous carbon materials or metal/metal oxide composites after pyrolysis. researchgate.net These hybrid materials often exhibit synergistic properties, combining the characteristics of both the inorganic nanoparticles and the host matrix, making them suitable for a wide range of applications, including catalysis, sensing, and energy storage. researchgate.netnih.govmdpi.com

Perspectives and Future Directions in Sodium Isonicotinate Tetrahydrate Research

Exploration of Novel Supramolecular Assemblies and Networks

A significant frontier in the research of sodium isonicotinate (B8489971) tetrahydrate lies in the exploration of new and complex supramolecular assemblies. The isonicotinate anion is a versatile building block, capable of coordinating with a variety of metal centers to form one-, two-, and three-dimensional structures. The sodium salt, in its tetrahydrated form, provides a foundational framework where the interplay of coordination bonds, hydrogen bonds, and π-π stacking interactions dictates the final architecture.

Future investigations will likely focus on the systematic design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers using sodium isonicotinate as a primary or secondary ligand. By introducing different metal ions or co-ligands, researchers can tune the porosity, dimensionality, and functionality of the resulting networks. For instance, the hydrothermal synthesis of a cobalt-isonicotinate complex, [Co(IN)₂(H₂O)₄], demonstrated the formation of a 3D supramolecular network through extensive hydrogen bonding and π-π stacking interactions. Further exploration of different reaction conditions and metal precursors could lead to the discovery of new topologies and materials with unique properties.

A key aspect of this research will be understanding the role of the water molecules of hydration. These water molecules are not merely passive occupants of the crystal lattice; they actively participate in the hydrogen-bonding network that stabilizes the supramolecular structure. Studies on metal isonicotinate tetrahydrates have shown that all available hydrogen bond donor and acceptor sites are involved in forming a robust 3D network. Future work could investigate how altering the hydration state or substituting water with other small molecules affects the assembly process and the final architecture.

Research AvenuePotential OutcomeKey Techniques
Mixed-Metal Systems Heterometallic frameworks with enhanced catalytic or magnetic properties.Single-crystal X-ray diffraction, Hydrothermal/Solvothermal synthesis
Functional Co-ligands Multifunctional materials with tunable porosity and selective guest recognition.Reticular synthesis, Gas sorption analysis
Control of Hydration State Polymorphic structures with different physical and chemical properties.In-situ dehydration/rehydration studies, Thermal analysis
Crystal Engineering Predictable design of supramolecular architectures with desired topologies.Database mining (CSD), Molecular modeling

Advanced Characterization Techniques for Dynamic Processes

To fully comprehend the behavior of sodium isonicotinate tetrahydrate and its assemblies, it is crucial to move beyond static structural analysis and investigate their dynamic processes. The formation and transformation of supramolecular networks, guest binding and release, and responses to external stimuli such as temperature and pressure are all dynamic events that require advanced characterization techniques for their elucidation.

Future research will increasingly employ in-situ and operando methods to monitor these processes in real-time. For example, variable-temperature single-crystal X-ray diffraction can provide atomic-level insights into structural changes that occur during dehydration or phase transitions. Spectroscopic techniques that are sensitive to the local environment and dynamics of water molecules, such as Terahertz (THz) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, will be invaluable. THz spectroscopy can probe the collective vibrations of the water network, offering a window into the dynamics of the hydration shell around the isonicotinate moiety. Solid-state NMR, particularly utilizing nuclei like ²H and ¹⁷O, can provide detailed information about the orientation and motion of water molecules within the crystal lattice.

The combination of different techniques will be essential for a comprehensive understanding. For instance, coupling Raman or infrared (IR) spectroscopy with multivariate curve resolution (MCR) can help to deconvolute complex spectra and identify the contributions of different species during a dynamic process. These advanced methods will allow researchers to not only observe the initial and final states but also to map the entire trajectory of supramolecular transformations.

TechniqueInformation GainedApplication to this compound
Terahertz (THz) Spectroscopy Collective vibrational modes of water networks, hydration shell dynamics.Studying the influence of the isonicotinate on the surrounding water structure.
Solid-State NMR Spectroscopy Molecular-level structure, dynamics of water and organic components.Characterizing the mobility of water molecules and the isonicotinate anion.
In-situ X-ray Diffraction Real-time structural changes in response to stimuli.Monitoring dehydration processes and phase transitions.
Raman/IR-MCR Spectroscopy Identification of intermediate species and kinetic information.Following the self-assembly of supramolecular networks from solution.

Predictive Modeling for Structure–Property Relationships

In parallel with experimental investigations, predictive modeling and computational chemistry will play an increasingly vital role in understanding and designing materials based on this compound. Theoretical methods can provide insights into structure-property relationships that are often difficult to probe experimentally, thereby guiding the synthesis of new materials with desired functionalities.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, bonding, and spectroscopic properties of sodium isonicotinate and its coordination complexes. DFT calculations can be used to predict optimized geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental data from X-ray diffraction and spectroscopy to validate the theoretical models. Such studies have been successfully applied to derivatives of isonicotinic acid, providing valuable information on their stability and reactivity.

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments. MD can be used to simulate the self-assembly process in solution, the diffusion of guest molecules within porous frameworks, and the response of the material to changes in temperature and pressure. By employing sophisticated force fields, it is possible to model the intricate network of hydrogen bonds and other non-covalent interactions that govern the supramolecular structure. These simulations can provide a detailed, atomistic picture of the dynamic processes that are probed experimentally by advanced characterization techniques.

The ultimate goal is to develop robust computational models that can accurately predict the crystal structure and properties of new supramolecular assemblies based on sodium isonicotinate before they are synthesized. This predictive capability would significantly accelerate the discovery of new materials for applications in areas such as gas storage, catalysis, and sensing.

Modeling TechniquePredicted PropertiesRelevance to this compound
Density Functional Theory (DFT) Optimized geometries, electronic structure, vibrational frequencies.Understanding bonding, predicting spectroscopic signatures.
Molecular Dynamics (MD) Supramolecular assembly, diffusion, thermal stability.Simulating crystal growth and dynamic behavior of the hydrated network.
Crystal Structure Prediction Plausible crystal packing arrangements.Guiding the synthesis of new polymorphs and co-crystals.
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular descriptors with macroscopic properties.Predicting properties of new derivatives before synthesis.

Potential for Derivatization and Functionalization Studies

The isonicotinic acid backbone of this compound offers numerous opportunities for chemical modification, opening up avenues for the creation of a wide range of functionalized derivatives. The pyridine (B92270) ring and the carboxylate group are both amenable to various chemical transformations, allowing for the introduction of new functional groups that can impart specific properties to the molecule and its resulting supramolecular structures.

Future research in this area will likely focus on several key strategies for derivatization. The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which can alter the electronic properties of the ring and introduce new counter-ions. The aromatic ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the attachment of various substituents that can act as additional coordination sites, hydrogen bond donors or acceptors, or catalytically active centers.

The carboxylate group can be converted into esters, amides, or other functional groups. For instance, the synthesis of isonicotinic acid hydrazide and its subsequent condensation with aldehydes or ketones is a well-established route to a diverse library of hydrazone derivatives with a range of biological activities. While many of these reactions are traditionally carried out starting from isonicotinic acid, exploring direct derivatization routes from sodium isonicotinate could offer advantages in terms of solubility and reactivity in certain solvent systems.

The functionalized isonicotinate derivatives can then be used as building blocks for the construction of new supramolecular assemblies with tailored properties. For example, introducing a chiral substituent could lead to the formation of chiral MOFs for enantioselective separations or catalysis. Attaching a redox-active group could result in materials with interesting electronic or magnetic properties. The systematic exploration of these derivatization strategies, combined with the principles of crystal engineering and supramolecular chemistry, holds great promise for the development of novel functional materials based on the versatile isonicotinate scaffold.

Derivatization StrategyTarget Functional GroupPotential Application of Derivative
Ring Functionalization Halogens, amino groups, alkyl chainsModified electronic properties, new coordination sites
N-Alkylation/Oxidation Pyridinium salts, N-oxidesAltered coordination behavior, enhanced hydrogen bonding
Carboxylate Modification Esters, amides, hydrazonesBioactive molecules, precursors for further synthesis
Introduction of Functional Moieties Fluorescent tags, catalytic sitesMaterials for sensing and catalysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.